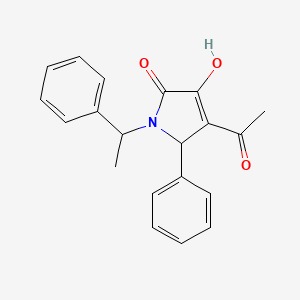

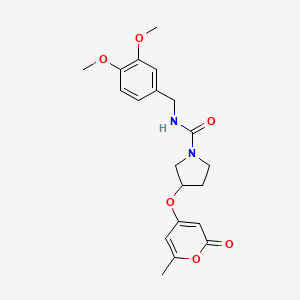

5-(1-氨基环丙基)-1H-吡啶-2-酮;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

杂环化合物合成

5-(1-氨基环丙基)-1H-吡啶-2-酮盐酸盐参与杂环化合物的合成,这在药物化学中至关重要。例如,关于从供体-受体环丙烷和苯胺/苄胺合成 1,5-取代吡咯烷-2-酮的研究突出了药理学上重要的杂环化合物(包括吡咯烷-2-酮)的形成。这些化合物对于开发具有增强生物活性的新药分子至关重要,说明了该化合物在合成生物活性杂环中的作用 (Boichenko 等,2022)。

癌症治疗中诱导细胞凋亡

某些癌症治疗中诱导细胞凋亡的化合物的结构类似物已通过将氮原子引入肉桂酰环中(类似于 5-(1-氨基环丙基)-1H-吡啶-2-酮盐酸盐的结构)而得到修饰。这些修饰旨在增强溶解度、生物利用度并降低毒性,同时保持或提高诱导癌细胞凋亡的能力。这种方法证明了 5-(1-氨基环丙基)-1H-吡啶-2-酮盐酸盐在开发癌症治疗剂中的潜在用途 (Xia 等,2011)。

激酶聚焦库的开发

与 5-(1-氨基环丙基)-1H-吡啶-2-酮盐酸盐在结构上相似的 3-氨基-1H-吡唑并[4,3-c]吡啶-4(5H)-酮是一种有吸引力的药物发现支架,尤其是在开发激酶聚焦库方面。这些化合物中氢键供体和受体的排列满足了与激酶酶的 ATP 竞争性结合的要求,这对于靶向各种癌症和其他疾病至关重要。这条研究途径强调了此类化合物在药物化学和药物发现中的重要性 (Smyth 等,2010)。

抗菌活性

从简单的起始原料合成新型杂环支架(如 2,3-二氢苯并色满[4,3-d]吡唑并[3,4-b]吡啶-1,6-二酮)证明了 5-(1-氨基环丙基)-1H-吡啶-2-酮盐酸盐在产生生物活性化合物方面的潜力。这些杂环产物已显示出显着的抗菌活性,表明该化合物与开发新抗生素和应对抗生素耐药性挑战相关 (Frolova 等,2011)。

作用机制

Target of Action

The primary target of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride is the enzyme known as 1-aminocyclopropane-1-carboxylate synthase (ACS) . ACS is a key enzyme in the biosynthesis of ethylene, a plant hormone that influences many aspects of plant growth and development . This enzyme is encoded by a gene family in most plants and is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues .

Mode of Action

5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride interacts with its target, ACS, by acting as a substrate. ACS catalyzes the conversion of S-adenosyl-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), which is the first committed and in most instances the rate-limiting step in ethylene biosynthesis . The interaction of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride with ACS may influence this enzymatic process, potentially affecting the production of ethylene .

Biochemical Pathways

The compound affects the ethylene biosynthesis pathway. Ethylene biosynthesis begins with the conversion of the amino acid methionine to SAM by the enzyme SAM synthetase . SAM then serves as a precursor in a number of biosynthetic pathways, including the production of ACC by ACS . ACC is then oxidized to ethylene by ACC oxidase . The compound’s interaction with ACS could therefore influence the entire ethylene biosynthesis pathway and its downstream effects, which include processes such as germination, leaf and flower senescence and abscission, fruit ripening, and responses to various stresses .

Result of Action

The molecular and cellular effects of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride’s action would be largely dependent on its influence on the ethylene biosynthesis pathway. By interacting with ACS, the compound could potentially affect the production of ethylene, leading to changes in the various plant growth and developmental processes that ethylene influences . For example, it could affect processes like germination, leaf and flower senescence and abscission, fruit ripening, and responses to various stresses .

属性

IUPAC Name |

5-(1-aminocyclopropyl)-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-8(3-4-8)6-1-2-7(11)10-5-6;/h1-2,5H,3-4,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZOKZHMCWSJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CNC(=O)C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B2970391.png)

![1-[5-(2-Hydroxy-3-methoxyphenyl)-3-phenyl-2-pyrazolinyl]butan-1-one](/img/structure/B2970397.png)

![Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2970398.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2970401.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2970411.png)

![O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine](/img/structure/B2970412.png)

![N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2970413.png)